1-cyclohexyl-2-(methylsulfanyl)-1,3-benzodiazole
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Overview
Description
1-cyclohexyl-2-(methylsulfanyl)-1,3-benzodiazole is a heterocyclic compound with the molecular formula C14H18N2S It is a derivative of benzimidazole, a class of compounds known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out under acidic conditions, with the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-2-(methylsulfanyl)-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen
Properties
Molecular Formula |
C14H18N2S |
---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
1-cyclohexyl-2-methylsulfanylbenzimidazole |
InChI |
InChI=1S/C14H18N2S/c1-17-14-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI Key |
CFHMQUPENSXIPB-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC=CC=C2N1C3CCCCC3 |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1C3CCCCC3 |
Origin of Product |
United States |
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